molecular formula C18H19NO6 B6141620 methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate

methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate

Cat. No.: B6141620
M. Wt: 345.3 g/mol
InChI Key: FSFQOZPFDYDGRE-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C18H19NO6 and a molecular weight of 345.34656 g/mol . This compound is characterized by its complex structure, which includes multiple methoxy groups and a benzoylamino moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate typically involves the condensation of 4-methoxybenzoic acid with 4,5-dimethoxy-2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoylamino group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoic acid.

    Reduction: Formation of 4,5-dimethoxy-2-[(4-methoxyphenyl)amino]benzoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5-dimethoxybenzoate: A related compound with similar structural features but different functional groups.

    4-Methyl-2,5-dimethoxyamphetamine: A compound with a similar methoxy substitution pattern but different core structure.

Uniqueness

Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is unique due to its specific combination of methoxy and benzoylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-22-12-7-5-11(6-8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)25-4/h5-10H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFQOZPFDYDGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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